AESCULUS HIPPOCASTANUM

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Aesculus Hippocastanum, also known as Horse Chestnut, is a large deciduous tree native to the Balkan Peninsula . It grows to a height of around 40m and can live for up to 300 years . The bark is smooth and pinky-grey when young, which darkens and develops scaly plates with age . The palmate leaves comprise 5–7 pointed, toothed leaflets spreading from a central stem .

Synthesis Analysis

The seeds of this compound contain phytochemicals like flavonoids, polyphenols, triterpenoid saponin glycosides (escin), epicatechin, tannins, kaempferol, esculin, fraxin, carbohydrate, essential fatty acids (linoleic acid), oleic acid and purine bases (adenine and guanine) . The therapeutic effect of this compound L. (AH) seeds ethanolic extract against gastric ulcers in rats has been studied .Molecular Structure Analysis

The seed extracts and their concentrates contain phytocompounds like flavonoids, polyphenols, triterpenoid saponin glycosides (escin), epicatechin, tannins, kaempferol, esculin, fraxin, carbohydrate, essential fatty acids (linoleic acid), oleic acid and purine bases (adenine and guanine) .Chemical Reactions Analysis

The seed extracts of this compound have been found to contain vital phyto-constituents that have diverse applications in phytomedicine . The seeds contain alkaloids, flavonoids, saponins, phenolic components, and glycosides .Physical And Chemical Properties Analysis

This compound is a medium to large deciduous tree that typically grows 50-75’ tall with an upright oval-rounded crown . Light green palmate compound leaves emerge in spring, each with 7 (less frequently 5) spreading ovate-oblong leaflets to 4-10” long .Mécanisme D'action

Aesculus Hippocastanum has been found to induce endothelial nitric oxide synthesis by making endothelial cells more permeable to calcium ions, and also induces the release of prostaglandin F 2α . It also appears to impair the action of platelets, important components of blood clotting, and inhibits a range of chemicals in the blood, including cyclo-oxygenase, lipoxygenase and a range of prostaglandins and leukotrienes .

Safety and Hazards

Propriétés

Numéro CAS |

129677-95-8 |

|---|---|

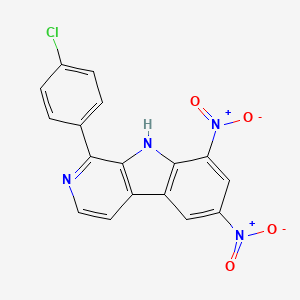

Formule moléculaire |

C11H10N2O2 |

Poids moléculaire |

0 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(2-methoxyphenyl)-2-oxoethyl]-1(2H)-phthalazinone](/img/structure/B1181588.png)